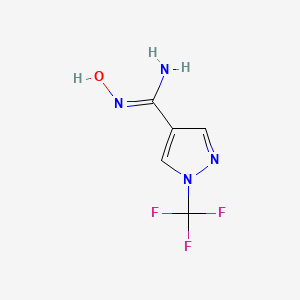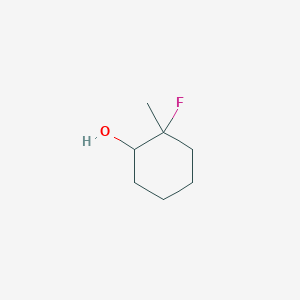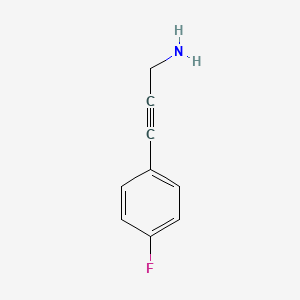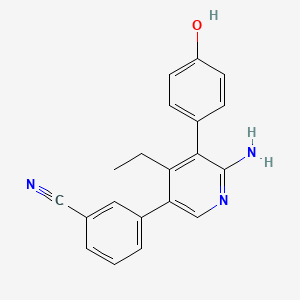![molecular formula C12H16N2O B12982487 3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12982487.png)
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-4-yloxy)-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a pyridine ring attached via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane typically involves the reaction of a pyridine derivative with a bicyclic amine. One common method involves the alkylation of N-(diphenylmethylene)-1-(pyridin-4-yl)methanamine with a suitable bromoalkyl compound, followed by cyclization to form the bicyclic structure . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.
Scientific Research Applications
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Medicinal Chemistry: It is investigated as a potential ligand for nicotinic acetylcholine receptors, which are targets for treating neurological disorders.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Material Science: Its unique structure makes it a candidate for studying photophysical properties and developing new materials with specific optical characteristics.
Mechanism of Action
The mechanism by which 3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane exerts its effects involves binding to specific molecular targets, such as nicotinic acetylcholine receptors. This binding can modulate the activity of these receptors, influencing neurotransmission and potentially providing therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane
- 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane
Uniqueness
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure and the presence of a pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C12H16N2O/c1-2-10-8-12(7-9(1)14-10)15-11-3-5-13-6-4-11/h3-6,9-10,12,14H,1-2,7-8H2 |
InChI Key |
IGEZHWRGYWYXNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



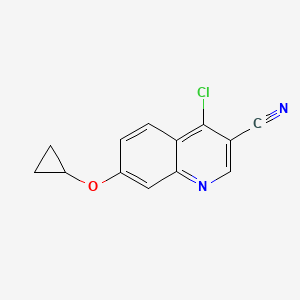
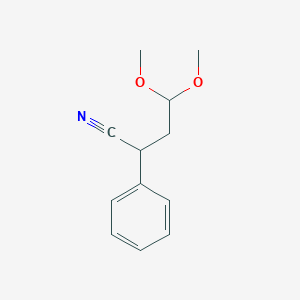

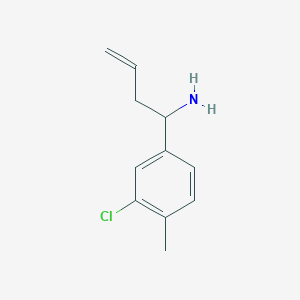
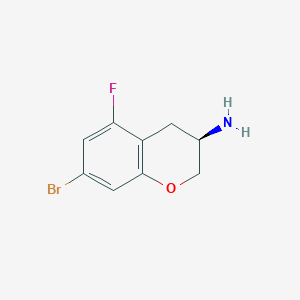
![6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12982445.png)
![(3aR,7aS)-octahydrofuro[3,4-c]pyridine](/img/structure/B12982456.png)
![5-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12982458.png)
